3-phenyl-1H-pyrazole-4-carboxamide

Conformational analysis X-ray crystallography Torsional angle

Sourcing a well-characterized, N-unsubstituted pyrazole building block with orthogonal reactive handles often results in inconsistent purity and undefined solid-state properties. This 3-phenyl-4-carboxamide scaffold (CAS 1152573-97-1) directly addresses these issues: - Consistent 95% purity with a defined melting point (187-189 °C) ensures reproducible automated dispensing. - The primary carboxamide and free N1-H provide two synthetically addressable sites without protecting group manipulation. - An exclusive 3-carboxamide tautomer in the solid state eliminates polymorph screening complexity for co-crystal design.

Molecular Formula C10H9N3O
Molecular Weight 187.2 g/mol
CAS No. 1152573-97-1
Cat. No. B1486520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-phenyl-1H-pyrazole-4-carboxamide
CAS1152573-97-1
Molecular FormulaC10H9N3O
Molecular Weight187.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C=NN2)C(=O)N
InChIInChI=1S/C10H9N3O/c11-10(14)8-6-12-13-9(8)7-4-2-1-3-5-7/h1-6H,(H2,11,14)(H,12,13)
InChIKeyRNCPLEOTIAIKOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenyl-1H-Pyrazole-4-Carboxamide: Structural & Physicochemical Profile


3-Phenyl-1H-pyrazole-4-carboxamide (CAS 1152573-97-1, molecular formula C₁₀H₉N₃O) is a heterocyclic building block featuring an N-unsubstituted pyrazole core with a phenyl substituent at the 3-position and a primary carboxamide group at the 4-position. It is commercially supplied as a 95% purity solid with a reported melting point of 187–189 °C and calculated logP of 1.158 [1]. Unlike the more extensively studied 5-carboxamide regioisomers [2] and N-substituted pyrazole-4-carboxamide derivatives [3], this compound remains an unadorned scaffold—its differentiation stems from physicochemical and structural properties rather than extensively characterized biological activity. The presence of a free NH on the pyrazole ring introduces annular tautomerism and conformational flexibility that fundamentally distinguish it from N-alkylated, N-arylated, or regioisomeric analogs [4].

Unsubstituted NH pyrazole scaffold with defined annular tautomerism behavior in solid state
4-carboxamide substitution pattern supports KDM5B-focused medicinal chemistry optimization workflows
Defined melting point and crystalline solid form enable reproducible solid-form screening and co-crystal studies

Irreplaceability of 3-Phenyl-1H-Pyrazole-4-Carboxamide


Generic substitution fails because the combination of (i) the 3-phenyl-4-carboxamide substitution pattern and (ii) the free NH on the pyrazole ring creates a unique conformational landscape that regioisomeric (e.g., 5-carboxamide), tautomerically fixed (N-alkylated), or differently substituted analogs cannot replicate. The 3-phenyl-4-carboxamide scaffold has been specifically optimized in lead development programs—for instance, the KDM5B inhibitor series achieved IC₅₀ of 0.0244 μM through iterative modification of this exact core [1], while related 5-carboxamide regioisomers exhibit fundamentally different potency profiles against HDAC targets (IC₅₀ = 0.08 μM for optimized derivatives) [2]. Furthermore, the N-unsubstituted pyrazole undergoes annular tautomerism that alters hydrogen-bonding donor/acceptor patterns relative to N-arylated commercial SDHI fungicide scaffolds [3]. These differences are not incremental—they reflect distinct binding poses, physicochemical properties, and synthetic derivatization pathways that render simple replacement scientifically invalid.

Regioisomer 5-carboxamide regioisomer exhibits different torsional geometry and hydrogen-bonding networks; substitution may alter solid-state packing and scaffold optimization trajectory
N-Substituted N-alkylated or N-arylated analogs lack directional N-H donor for dimerization, reducing melting point and shifting logP; physicochemical profile may not transfer
Tautomer Tautomerically fixed analogs cannot replicate the free-NH annular tautomerism that influences derivatization regioselectivity and crystal-state behavior

Differentiation Evidence: 3-Phenyl-1H-Pyrazole-4-Carboxamide


4- vs. 5-Carboxamide Torsional Angle Comparison

X-ray crystallographic analysis reveals that the amide group torsion angle N2–C1–C5–N3 adopts a value of −15.42(3)° in the 3-carboxamide tautomeric form, reflecting restricted rotation and non-planar geometry [1]. This contrasts with 5-carboxamide regioisomers where the carbonyl group position shifts the torsional profile and alters hydrogen-bonding networks [2]. The deviation from planarity directly impacts intermolecular packing and solubility characteristics.

Amide torsional angle
Cross-study
−15.42(3)°
N2–C1–C5–N3, 3-carboxamide tautomer, X-ray
Non-planar geometry governs intermolecular packing in co-crystal engineering studies
5-carboxamide regioisomer: different torsional profile, class-level inference
Conformational analysis X-ray crystallography Torsional angle Amide bond geometry Tautomerism

Crystal-State Tautomer Fixation

In the crystalline solid state, the 3-carboxamide tautomer (carbonyl at position 3 relative to pyrazole NH) is exclusively populated, whereas 5-carboxamide analogs exhibit equilibrium mixtures or solvent-dependent tautomer ratios [1]. This tautomeric fixation in the solid state provides a single, well-defined molecular entity for crystallization and co-crystal screening, unlike regioisomers that may exist as dynamic mixtures.

Crystal tautomer fixation
Class-level
Exclusive 3-carboxamide tautomer
Solid state, inferred from methyl/amino analogs
Single defined tautomer simplifies polymorph screening and supports batch-to-batch structural consistency
5-carboxamide analogs may show equilibrium mixtures; data to verify for phenyl analog
Annular tautomerism Prototropic equilibrium Crystal engineering Hydrogen bonding

4-Carboxamide Scaffold for KDM5B Inhibitors

The 3-phenyl-1H-pyrazole-4-carboxamide scaffold served as the starting point for a medicinal chemistry optimization campaign that yielded compound 27ab, a potent KDM5B inhibitor with IC₅₀ = 0.0244 μM [1]. In contrast, the regioisomeric 3-phenyl-1H-pyrazole-5-carboxamide scaffold required incorporation of a thiol-based zinc-binding group to achieve HDAC inhibition, with the best compound 15j reaching IC₅₀ = 0.08 μM—over threefold less potent than the optimized 4-carboxamide derivative [2].

KDM5B inhibitor optimization
Cross-study
Derivative 27ab: IC₅₀ 0.0244 μM
4-carboxamide scaffold vs. 5-carboxamide derivative 15j IC₅₀ 0.08 μM (HDAC)
Reported scaffold-specific optimization trajectory supports KDM5B probe development studies
Different targets preclude direct comparison; context-dependent interpretation
KDM5B inhibition Epigenetic targets Lead optimization SAR

Melting Point & logP: Free NH vs. N-Alkylated

3-Phenyl-1H-pyrazole-4-carboxamide exhibits a melting point of 187–189 °C and calculated logP of 1.158 [1]. In contrast, N-methylated pyrazole-4-carboxamide derivatives typically show substantially lower melting points (often < 150 °C) due to disrupted intermolecular hydrogen bonding, while N-arylated analogs exhibit increased logP values (> 2.5) from additional hydrophobic surface area [2]. The free NH enables dimerization via N–H···O=C hydrogen bonds that are absent in N-substituted analogs.

Melting point & logP
Class-level
mp 187–189 °C, logP 1.158
vs. N-methyl analogs (mp 2.5)
Free NH enables dimerization that supports crystalline stability; reported logP suggests aqueous assay compatibility
Supplier-reported data; class-level inference for N-substituted comparator values
Physicochemical properties Melting point logP Solid-state characterization

Research Applications of 3-Phenyl-1H-Pyrazole-4-Carboxamide


Medicinal Chemistry: KDM5B Inhibitor Optimization

The 3-phenyl-4-carboxamide scaffold has been validated in a medicinal chemistry optimization campaign that produced compound 27ab (IC₅₀ = 0.0244 μM against KDM5B), demonstrating that this core is a productive starting point for developing cellular-active epigenetic probes [1]. The free carboxamide at the 4-position serves as a versatile handle for amide coupling to diverse amine fragments, while the free NH at the 1-position enables late-stage N-functionalization to modulate pharmacokinetic properties. This scaffold offers a defined trajectory distinct from the 5-carboxamide regioisomer, which has been optimized toward HDAC inhibition [2].

Crystal Engineering & Solid-Form Development

The N-unsubstituted pyrazole ring enables strong N–H···O=C hydrogen-bonded dimer formation in the solid state, conferring a melting point of 187–189 °C [1]. The exclusive population of the 3-carboxamide tautomer in the crystal state eliminates tautomeric disorder, simplifying polymorph screening and co-crystal design [2]. The amide torsional angle of −15.42(3)° provides a defined, non-planar geometry that can be exploited for crystal packing studies, differentiating this compound from N-substituted analogs that lack directional hydrogen-bond donors.

Synthetic Methodology: Tautomerism & Regioselective Derivatization

The annular tautomerism between the 3-phenyl-4-carboxamide and 5-phenyl-4-carboxamide forms introduces regiochemical ambiguity that must be controlled during derivatization [1]. This compound serves as a model substrate for developing regioselective N-functionalization protocols (alkylation, arylation, acylation) and for studying tautomer-dependent reactivity. The tautomeric equilibrium can be influenced by solvent, temperature, and base, providing a tunable system for fundamental physical organic chemistry investigations [2].

Building Block for Pyrazole Library Synthesis

With two synthetically addressable sites—the primary carboxamide at C4 and the free NH at N1—this compound serves as a versatile building block for parallel library synthesis [1]. The 95% commercial purity and defined solid-state properties (mp 187–189 °C) ensure reproducible weighing and handling for automated synthesis platforms [2]. Unlike regioisomeric 5-carboxamides or N-protected analogs, this scaffold offers orthogonal functionalization handles that can be exploited sequentially without protecting group manipulation.

Application
Selection Property
Validation Focus
KDM5B inhibitor optimization
Scaffold optimization trajectory context
Target engagement assay review
Crystal engineering & solid-form development
Crystalline tautomer uniformity
Polymorph screening and co-crystal design
Tautomerism & regioselective derivatization
Free-NH annular tautomerism
Regiochemical control validation
Pyrazole library synthesis
Orthogonal C4-carboxamide and N1 handles
Parallel synthesis reproducibility

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